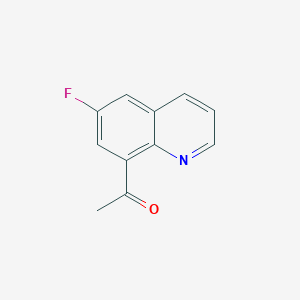

1-(6-Fluoroquinolin-8-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoroquinolin-8-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c1-7(14)10-6-9(12)5-8-3-2-4-13-11(8)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUARUWIBWQTXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC(=C1)F)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737310 | |

| Record name | 1-(6-Fluoroquinolin-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346817-49-9 | |

| Record name | 1-(6-Fluoroquinolin-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 1 6 Fluoroquinolin 8 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Analysis for Proton Environments and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the different types of protons present in the molecule and their neighboring atoms. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton, while the coupling patterns (splitting of signals) reveal the number of adjacent protons.

For illustrative purposes, the ¹H NMR data for a related compound, 1-(4-fluorophenyl)ethanone, shows aromatic protons in the range of δ 7.4-7.9 ppm and a methyl singlet at δ 2.58 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for 1-(6-Fluoroquinolin-8-yl)ethanone This table is a prediction based on general principles and data from related structures, as specific experimental data was not found.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~8.9 | dd |

| H-3 | ~7.4 | dd |

| H-4 | ~8.1 | d |

| H-5 | ~7.7 | d |

| H-7 | ~7.5 | dd |

dd = doublet of doublets, d = doublet, s = singlet

13C NMR Analysis for Carbon Framework and Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not available in the search results. However, based on the structure, one would expect to see signals corresponding to the carbonyl carbon of the ketone group (typically in the range of δ 190-200 ppm), as well as distinct signals for each of the carbons in the quinoline (B57606) ring. The carbon atoms bonded to the fluorine and nitrogen atoms will show characteristic chemical shifts. For instance, the ¹³C NMR spectrum of 1-(4-fluorophenyl)ethanone shows a carbonyl signal at δ 196.81 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound This table is a prediction based on general principles and data from related structures, as specific experimental data was not found.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~198 |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~125 |

| C-6 | ~160 (d, JC-F) |

| C-7 | ~115 (d, JC-F) |

| C-8 | ~140 |

| C-8a | ~148 |

d = doublet due to C-F coupling

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.educreative-biostructure.com It would be used to establish the connectivity of the protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.educreative-biostructure.com It is essential for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule, such as the acetyl group to the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. princeton.edu It can provide information about the three-dimensional structure of the molecule.

The application of these 2D NMR techniques would allow for a complete and unambiguous assignment of all the proton and carbon signals of this compound, confirming the proposed structure. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. uv.mx This allows for the determination of the exact molecular formula of the compound. For this compound, with a chemical formula of C₁₁H₈FNO, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This comparison serves as a definitive confirmation of the elemental composition. The molecular weight of this compound is 189.186 g/mol . cookechem.com

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For an aromatic ketone like this compound, a common fragmentation pathway is the cleavage of the bond between the carbonyl group and the aromatic ring (α-cleavage). miamioh.edu This would result in the loss of the acetyl group (CH₃CO•) or the methyl group (CH₃•). The analysis of these characteristic fragment ions in the mass spectrum helps to piece together the molecular structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound This table is a prediction based on general fragmentation principles.

| m/z | Fragment Ion |

|---|---|

| 189 | [M]⁺ |

| 174 | [M - CH₃]⁺ |

| 146 | [M - COCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The quinoline ring system would exhibit C-H stretching vibrations of the aromatic rings, typically in the region of 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations within the 1450-1600 cm⁻¹ range. The presence of the fluorine substituent would be indicated by a C-F stretching band, which is typically found in the 1000-1400 cm⁻¹ region. The acetyl group (ethanone) is a particularly strong absorber in the IR spectrum, and its C=O (carbonyl) stretching vibration would be expected to produce a sharp, intense peak in the range of 1680-1720 cm⁻¹. The C-H bending vibrations of the methyl group would also be observable.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (Ketone) | Stretching | 1680 - 1720 |

| Aromatic C=C and C=N | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| CH₃ | Bending | 1350 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy orbital. acs.org The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly its conjugated systems. acs.org

The this compound molecule contains a quinoline ring system, which is an extended aromatic and conjugated system. This would be expected to give rise to strong absorptions in the UV region. The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. acs.org The π → π* transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen of the quinoline or the oxygen of the carbonyl group) to an antibonding π* orbital, are generally of lower intensity. nih.gov

The substitution on the quinoline ring, including the fluoro and acetyl groups, can influence the energy of these transitions and thus the λmax values. While specific experimental UV-Vis data for this compound is not available, studies on similar quinoline derivatives show that they exhibit multiple absorption bands in the UV region. For instance, some fluorescent quinoline derivatives are known to have excitation maxima around 358-365 nm. epa.gov

| Type of Electronic Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | Bonding π to Antibonding π | Typically < 400 nm |

| n → π | Non-bonding to Antibonding π | Typically > 300 nm |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the planar structure of the quinoline ring system and the orientation of the acetyl group relative to the ring. It would also precisely determine the bond lengths of the C-F, C=O, and various C-C and C-N bonds. Furthermore, intermolecular interactions such as π-π stacking between the quinoline rings of adjacent molecules and potential weak hydrogen bonds could be identified, which are crucial for understanding the solid-state properties of the compound.

Although a crystal structure for this compound is not publicly available, data from related structures provide insights into what might be expected. For example, the crystal structure of 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone reveals details about the planarity of the rings and the orientation of the acetyl groups. Similarly, the analysis of other complex quinoline derivatives demonstrates how intermolecular forces dictate the crystal packing.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule, such as the twist of the acetyl group. |

| Intermolecular Interactions | Forces such as hydrogen bonding and π-π stacking that hold the crystal together. |

Computational Chemistry and Theoretical Studies on 1 6 Fluoroquinolin 8 Yl Ethanone

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nanobioletters.com For quinoline (B57606) derivatives, DFT methods, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been successfully employed to investigate their structural and electronic properties. researchgate.net

Geometry Optimization and Molecular Conformation Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For similar quinoline structures, DFT calculations have been used to refine bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. nanobioletters.comresearchgate.net In a related compound, 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone, the orientation of the ketone group relative to the quinoline ring was a key conformational feature, with a noticeable twist observed. nih.gov This highlights the importance of analyzing the rotational freedom around single bonds to identify the most stable conformer of 1-(6-Fluoroquinolin-8-yl)ethanone.

Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller gap generally suggests higher reactivity. For instance, in a study of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the HOMO-LUMO energy gap was calculated to be 3.765 eV. nih.gov TD-DFT calculations on a similar quinoline derivative yielded a HOMO-LUMO gap of 3.80 eV. researchgate.net The HOMO-LUMO gap can also be correlated with the wavelengths of light a molecule absorbs, which is explored using UV-Vis spectroscopy. schrodinger.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 1-(6-Amino-5-nitronaphthalen-2-yl)ethanone | - | - | 3.765 | B3LYP-D3BJ/def2-TZVP |

| Charge-transfer complex of 8-Aminoquinoline and Chloranilic acid | -5.12 | -1.14 | 3.80 | TD-DFT/B3LYP/6-31G(d,p) |

Vibrational Frequency Analysis and Theoretical IR Spectra Simulation

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions (stretching, bending, etc.) to the absorption bands observed in an experimental IR spectrum. researchgate.net For many organic molecules, DFT calculations have shown excellent agreement between theoretical and experimental vibrational spectra, aiding in the structural confirmation of the synthesized compounds. researchgate.net The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the surface of the electron density and uses a color scale to indicate regions of different electrostatic potential. Red areas, indicating negative potential, are susceptible to electrophilic attack, while blue areas, representing positive potential, are prone to nucleophilic attack. researchgate.netresearchgate.net MEP maps are valuable for predicting the reactive sites of a molecule and understanding intermolecular interactions, such as hydrogen bonding. researchgate.net By analyzing the MEP of this compound, one can identify the likely sites for chemical reactions.

Charge Distribution and Atomic Charges (e.g., Mulliken, NBO)

Understanding how electrons are distributed among the atoms in a molecule is fundamental to explaining its reactivity and physical properties. Computational methods provide several ways to estimate these atomic charges. Mulliken population analysis is a simple and fast method, but its results can be highly dependent on the basis set used in the calculation. stackexchange.com Natural Bond Orbital (NBO) analysis is considered a more robust method as it is based on the electron density and provides a picture that often aligns well with Lewis structures, accounting for bond polarization. stackexchange.com NBO analysis can provide insights into charge delocalization and hyperconjugative interactions within the molecule. For this compound, these calculations would reveal the partial charges on each atom, highlighting the effects of the electronegative fluorine and oxygen atoms.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of chemical reactions. researchgate.netresearchgate.net For quinoline derivatives, these computational approaches provide profound insights into reaction pathways, transition states, and the energetics involved in synthetic transformations. While specific studies focusing exclusively on this compound are not detailed in the provided search results, the principles from related investigations on similar molecular frameworks are directly applicable.

Quantum chemical calculations are used to model the potential energy surfaces of reactions. rsc.org For instance, in the synthesis of quinoline derivatives, theoretical studies can map out the step-by-step process of ring formation or functional group modification. researchgate.netresearchgate.net These studies often propose a mechanism that involves several consecutive steps, such as nucleophilic addition or substitution, prototropic rearrangements, and intramolecular cyclization. researchgate.netresearchgate.net By calculating the geometries of reactants, transition states (TSs), and products, researchers can determine the energy barriers for each step. rsc.org

For example, a theoretical study on the reaction of ethane-1,2-dithiol with vinylidene chloride, calculated at the DFT B3LYP/6-311++G(d,p) level of theory, proposed a mechanism involving dehydrochlorination followed by nucleophilic addition and subsequent ring closure. researchgate.net Similarly, a study on nitrotoluene isomers used high-level CCSD(T)/CBS calculations to show that pathways like C–NO₂ bond dissociation and H-atom migration are dominant depending on the isomer and temperature conditions. rsc.org Such computational analyses for this compound could predict the most likely sites for electrophilic or nucleophilic attack, assess the feasibility of different synthetic routes, and explain observed regioselectivity in its reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties. pku.edu.cnmdpi.com This method is invaluable for screening chemicals and providing mechanistic insights before undertaking expensive and time-consuming laboratory assays. pku.edu.cn For fluoroquinolone derivatives, QSAR has been widely applied to predict various endpoints, including antibacterial efficacy and toxicity. pku.edu.cnresearchgate.net

The fundamental principle of QSAR is that the structural features of a molecule, quantified by molecular descriptors, determine its activity. pku.edu.cn These descriptors can be categorized as hydrophobic, electronic, or steric. In a typical QSAR study on quinolones, descriptors such as the octanol-water partition coefficient (logP), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), polarizability, and partial atomic charges are calculated. pku.edu.cnnih.gov

A QSAR model is then developed by using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to create an equation that links these descriptors to the observed activity. pku.edu.cnresearchgate.netnih.gov For example, a study on the genotoxic potential of quinolone antibacterials found that their activity was dependent on logP and HOMO energy. pku.edu.cn Another study on the pharmacokinetic properties of fluoroquinolones used a genetic function approximation (GFA) to build QSAR models, revealing that a large area under the curve (AUC) is associated with a small volume and large polarizability of substituents at the C-7 position. windows.net These models are validated internally (e.g., using leave-one-out cross-validation) and externally with a test set of compounds to ensure their robustness and predictive power. mdpi.comnih.gov

Table 1: Example of Descriptors and Findings in QSAR Studies of Quinolone Derivatives

| Study Focus | Key Descriptors Used | Key Findings | Citation(s) |

| Genotoxic Potential | logP (octanol-water coefficient), HOMO energy, LUMO energy | Genotoxic potential was found to be dependent on logP and HOMO energy. | pku.edu.cn |

| Pharmacokinetics (QSPkR) | 2D descriptors (logP), 3D descriptors (volume), Quantum chemical parameters (polarizability) | A large area under the curve (AUC) correlates with small volume and large polarizability of C-7 substituents. | windows.net |

| Antitubercular Activity | Comprehensive molecular descriptors (unspecified) | Non-linear models (counter propagation artificial neural networks) showed good predictive ability for minimal inhibitory concentration (pMIC). | researchgate.net |

| c-MET Inhibition | Mass, electronegativity, partial charges, structural descriptors | The model revealed that mass, electronegativity, and partial charges influence c-MET inhibitory activity. | nih.gov |

Machine Learning Applications in Molecular Property and Synthetic Route Prediction

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized computational chemistry, offering powerful tools for predicting molecular properties and planning synthetic pathways with unprecedented speed and accuracy. doaj.orgarxiv.org

Lipophilicity (logP) and acidity/basicity (pKa) are fundamental physicochemical properties that critically influence a drug's absorption, distribution, metabolism, and excretion (ADME). chemrxiv.org Predicting these properties is essential in early drug discovery. chemrxiv.org However, standard prediction methods often show poor accuracy for certain chemical classes, such as saturated fluorine-containing derivatives. chemrxiv.orgenamine.net

To address this, researchers have developed specialized machine learning models. enamine.netblackthorn.ai These efforts typically involve compiling a unique, high-quality dataset of compounds with experimentally measured LogP and pKa values. chemrxiv.org Various ML models, including linear models, tree-based algorithms (like Random Forest), and deep neural networks (DNNs), are then trained on this data. chemrxiv.orgenamine.net For instance, one study evaluated over 40 different ML models to find the optimal approach for predicting LogP and pKa in fluorinated compounds. chemrxiv.org The inclusion of experimental data from liquid chromatography (LC) retention times as a feature in ML models has also been shown to improve the accuracy of LogP and LogD predictions. researchgate.net These advanced models can capture the complex electronic effects of fluorine atoms, leading to more reliable predictions for compounds like this compound. enamine.netblackthorn.ai

Table 2: Machine Learning Approaches for LogP and pKa Prediction

| Approach | Model Types | Key Feature | Advantage | Citation(s) |

| Specialized Dataset Training | Linear, Tree-based, Neural Networks | Compiled dataset of fluorinated and non-fluorinated derivatives with experimental values. | Overcomes poor accuracy of standard methods for fluorine-containing compounds. | chemrxiv.orgenamine.net |

| Integrated QSAR Modeling | Machine Learning QSAR | Uses predicted LogP and pKa from commercial software as descriptors in a new model trained on experimental data. | Can correct for systematic errors in initial prediction algorithms. | researchgate.net |

| LC Retention Time Inclusion | Multilayer Perceptron, other ML algorithms | Incorporates liquid chromatography (LC) retention time as a key feature. | Significantly improves model performance and accuracy for LogP and LogD. | researchgate.net |

A major challenge in drug design is ensuring that a newly designed molecule can be synthesized in a laboratory. mdpi.com AI has provided powerful tools to evaluate this "synthesizability" and to plan the synthetic route itself. mdpi.com

Retrosynthesis Prediction is the process of working backward from a target molecule to identify simpler, commercially available starting materials. arxiv.orgmit.edu Modern approaches use deep learning models, often based on the Transformer architecture (similar to those used in language translation), trained on vast databases of published chemical reactions. arxiv.orgresearchgate.net These models can predict the precursor molecules needed for a specific reaction step. nih.gov By iteratively applying these single-step predictions, a complete synthetic route can be mapped out. arxiv.org For a compound like this compound, these tools could propose multiple potential synthetic pathways, helping chemists choose the most efficient and cost-effective one. mdpi.comnih.gov

Table 3: Comparison of Synthetic Accessibility (SA) Scores

| Score | Basis | Range | Interpretation | Citation(s) |

| SA Score | Heuristic based on fragment contributions and molecular complexity. | 1 to 10 | Lower score indicates easier synthesis. | researchgate.netnih.gov |

| SC Score | Neural network trained on reaction data (products vs. reactants). | 1 to 5 | Lower score indicates better predicted synthesizability. | nih.gov |

| RA Score | Predictor for the output of the AiZynthFinder retrosynthesis tool. | 0 to 1 | Higher value indicates a higher probability of finding a synthetic route. | nih.gov |

| RScore | Derived from a full retrosynthetic analysis by Spaya software. | 0 to 1 | Higher score indicates a more feasible synthesis route. | nih.gov |

Reactivity and Chemical Transformations of 1 6 Fluoroquinolin 8 Yl Ethanone

Reactivity of the Acetyl Moiety

The acetyl group at the C-8 position of the quinoline (B57606) ring is a versatile handle for various chemical modifications. Its methyl group is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile. The carbonyl group itself is electrophilic and can undergo addition reactions.

Michael Addition Reactions and Conjugate Addition

The enolate generated from 1-(6-fluoroquinolin-8-yl)ethanone can participate in Michael addition reactions, a type of conjugate addition. wikipedia.org In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

The general mechanism involves the deprotonation of the α-carbon of the acetyl group by a base to form a resonance-stabilized enolate. This enolate then attacks the electrophilic β-carbon of the Michael acceptor. Subsequent protonation of the resulting enolate yields the 1,5-dicarbonyl compound. The choice of base and reaction conditions is crucial to ensure the formation of the desired product and to minimize side reactions.

Table 1: Representative Michael Addition Reactions of this compound This table presents hypothetical examples based on known Michael addition reactions.

| Michael Acceptor | Base | Product |

|---|---|---|

| Methyl acrylate | NaOEt | Methyl 4-(6-fluoroquinolin-8-yl)-4-oxobutanoate |

| Acrylonitrile | t-BuOK | 4-(6-fluoroquinolin-8-yl)-4-oxobutanenitrile |

Condensation Reactions (e.g., Claisen-Schmidt)

The acetyl group of this compound can undergo condensation reactions, such as the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between a ketone (in this case, this compound) and an aldehyde or ketone that lacks α-hydrogens to form a chalcone (B49325) or a related α,β-unsaturated ketone. byjus.comyoutube.com

The reaction proceeds via the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates, often under the reaction conditions, to yield the stable conjugated system of the chalcone.

Table 2: Examples of Claisen-Schmidt Condensation with this compound This table presents hypothetical examples based on known Claisen-Schmidt condensation reactions.

| Aldehyde | Base | Product (Chalcone derivative) |

|---|---|---|

| Benzaldehyde | NaOH | (E)-1-(6-fluoroquinolin-8-yl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | KOH | (E)-1-(6-fluoroquinolin-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Functionalization of the Fluoroquinoline Ring System

The fluoroquinoline ring is a privileged scaffold in drug discovery. nih.gov The presence of the fluorine atom and the acetyl group influences the regioselectivity of further functionalization reactions on the aromatic system.

Nucleophilic Substitution Reactions

The fluoroquinoline ring can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. mdpi.comrsc.org The fluorine atom at C-6 can be displaced by strong nucleophiles, although this typically requires harsh reaction conditions. The electron-withdrawing nature of the quinoline nitrogen and the acetyl group can facilitate such reactions. For instance, substitution at positions ortho or para to the activating nitrogen atom (C-2 and C-4) is generally favored in quinolines. mdpi.com However, the substitution pattern of this compound makes direct nucleophilic attack on the fluorine atom at C-6 challenging without further activation.

Borylation and Other C-H Functionalization Strategies

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of heterocyclic systems like quinoline. nih.gov Iridium-catalyzed borylation, for example, allows for the introduction of a boronic ester group onto the quinoline ring, which can then be further elaborated through Suzuki coupling and other cross-coupling reactions. The regioselectivity of C-H borylation is influenced by steric and electronic factors. For 6-fluoroquinolines, borylation often occurs at the C-5 or C-7 positions. The presence of the C-8 acetyl group in this compound would likely direct C-H functionalization to the less sterically hindered C-5 or C-7 positions of the carbocyclic ring.

Cycloaddition Reactions

The quinoline scaffold is known to participate in various cycloaddition reactions, typically under photochemical conditions, leading to the formation of complex polycyclic structures. While specific studies on this compound are not prevalent, the general reactivity of quinolines suggests that this compound could undergo similar transformations. These reactions are valuable for creating structurally diverse molecules from a common starting material.

Photochemical cycloadditions are a prominent class of reactions for quinolines. nih.govnih.gov These reactions often proceed via an energy transfer mechanism to the quinoline, which can then react with various alkenes and alkynes. nih.govacs.org Depending on the reaction conditions and the nature of the reacting partner, different types of cycloadditions can be achieved.

For instance, a [4+2] dearomative cycloaddition of quinolines with alkenes has been shown to be a highly regio- and diastereoselective process. nih.gov This reaction converts the flat aromatic system into a three-dimensional bridged polycyclic architecture. nih.gov Another important transformation is the para-cycloaddition, which has been observed in the reaction of bicyclic azaarenes with alkenes. nih.gov Additionally, a formal peri-(3+2) cycloaddition of quinolines with alkynes can lead to the formation of aza-acenaphthenes. acs.org

The regioselectivity of these cycloadditions can often be tuned by altering solvents and the substitution patterns on the quinoline ring. nih.gov The acetyl group at the 8-position of this compound would be expected to influence the electronic distribution and steric accessibility of the quinoline core, thus playing a significant role in the outcome of such cycloaddition reactions.

Table 1: Potential Cycloaddition Reactions of Quinoline Systems

| Reaction Type | Reactant | Product Type | Potential Application |

| [4+2] Dearomative Cycloaddition | Alkene | Bridged Polycyclic Heterocycle | Synthesis of complex 3D scaffolds nih.gov |

| para-Cycloaddition | Alkene | Functionalized Aromatic Heterocycle | Creation of privileged motifs in medicinal chemistry nih.gov |

| peri-(3+2) Cycloaddition | Alkyne | Aza-acenaphthene | Synthesis of novel polycyclic aromatic systems acs.org |

Reduction and Oxidation Reactions of the Quinoline Core and Side Chains

The quinoline core and its side chains in this compound can undergo both reduction and oxidation reactions, leading to a variety of functionalized derivatives.

Reduction Reactions:

The acetyl side chain is susceptible to reduction. A common transformation is the reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Further reduction to an ethyl group can be achieved through methods like the Clemmensen or Wolff-Kishner reduction. For example, the Clemmensen-type reduction of an acetylquinolinone derivative using zinc dust has been reported to yield the corresponding 3-ethyl-4-hydroxyquinolinone. nih.gov

The quinoline ring itself can also be reduced. A regiocontrolled semireduction of quinolines to their semisaturated congeners can be achieved through methods like hydrosilylation promoted by a hydrogen atom transfer (HAT) catalyst under photoirradiation. nih.gov This allows for the selective reduction of one of the rings in the quinoline system.

Oxidation Reactions:

Electrochemical oxidation studies on fluoroquinolone antibiotics, which share the core fluoroquinoline structure, provide insights into the potential oxidation pathways. nih.govnih.gov While the piperazine (B1678402) ring, a common feature in many fluoroquinolones, is often the primary site of oxidation, the quinoline core can also be affected. nih.govnih.gov Oxidation can lead to the formation of N-oxides or hydroxylated derivatives on the quinoline ring. nih.gov It has been noted that the fluoroquinolone core can sometimes remain intact during electrochemical oxidation, suggesting a degree of stability. nih.gov The oxidation of guanine (B1146940) nucleotides has also been proposed as a mechanism contributing to the activity of some quinolone antibiotics. wikipedia.org

Table 2: Summary of Potential Reduction and Oxidation Reactions

| Reaction Type | Substrate Moiety | Reagents/Conditions | Product Moiety |

| Reduction | Acetyl group | NaBH₄, LiAlH₄ | Secondary alcohol |

| Reduction | Acetyl group | Zn(Hg), HCl (Clemmensen) | Ethyl group |

| Semireduction | Quinoline ring | Triethylsilane, TFA, Photoirradiation | Tetrahydroquinoline derivative nih.gov |

| Oxidation | Quinoline nitrogen | Peracids (e.g., m-CPBA) | Quinoline N-oxide |

| Oxidation | Quinoline ring | Electrochemical oxidation | Hydroxylated quinoline |

Derivatization Strategies for Structural Diversification

The acetyl group of this compound is a versatile handle for a wide range of derivatization reactions, allowing for significant structural diversification. These transformations are crucial for generating libraries of compounds for various applications, including medicinal chemistry.

One of the most common reactions of the acetyl group is its condensation with various nucleophiles. For instance, reaction with hydrazines can yield hydrazones, which can be further cyclized to form pyrazole-containing quinoline derivatives. The synthesis of pyrazoles from acetylquinolones is a well-established method for creating fused heterocyclic systems. nih.gov

Similarly, condensation with hydroxylamine (B1172632) hydrochloride produces the corresponding oxime. The reaction with primary amines can lead to the formation of Schiff bases (imines). The alpha-carbon of the acetyl group can also be functionalized. For example, bromination can occur at this position, followed by substitution with other nucleophiles.

The acetyl group can also participate in aldol-type condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones (chalcones). These chalcones are themselves valuable intermediates for further transformations, such as Michael additions and cycloadditions. A review on 3-acetyl-4-hydroxy-2-quinolinone derivatives highlights a multitude of synthetic transformations, including electrophilic and nucleophilic substitutions, as well as cycloadditions, that lead to a wide array of binary and fused heterocyclic scaffolds like imidazoles, tetrazoles, pyridines, pyrimidines, and triazines. nih.gov

Table 3: Key Derivatization Reactions of the Acetyl Group

| Reagent | Product Type |

| Hydrazine hydrate | Hydrazone/Pyrazole |

| Hydroxylamine | Oxime |

| Primary amine | Imine (Schiff base) |

| Aldehyde/Ketone (in base) | α,β-Unsaturated ketone (Chalcone) |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Enaminone |

Green Chemistry Principles in the Synthesis of Fluoroquinolinyl Ethanones

Development of Solvent-Free and Aqueous Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. nih.gov Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution and pose safety risks. researchgate.net Consequently, significant research has been directed towards developing solvent-free and aqueous reaction conditions for the synthesis of quinoline (B57606) derivatives.

Solvent-free reactions, also known as solid-state reactions or neat reactions, offer several advantages, including reduced waste, lower costs, and often, faster reaction times. researchgate.netnih.gov For the synthesis of quinolines, various methods have been developed that proceed without a solvent, often with the aid of a solid catalyst. researchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoline derivatives in water has been successfully demonstrated using various catalytic systems. nih.govijcce.ac.irdoaj.org These methods not only avoid the use of harmful organic solvents but can also simplify product purification.

Table 1: Comparison of Solvent Conditions in Quinoline Synthesis

| Solvent Condition | Advantages | Disadvantages | Representative Catalyst Systems |

| Solvent-Free | Reduced waste, lower cost, faster reactions. researchgate.netnih.gov | Potential for localized overheating, limited applicability for some reactants. | p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix rsc.orgarene (CX4SO3H). researchgate.net |

| Aqueous | Non-toxic, non-flammable, abundant, simplified workup. nih.gov | Poor solubility of some organic reactants, potential for side reactions (hydrolysis). | SnCl₂·2H₂O, Nano Zirconia Sulfuric Acid (ZrSA). nih.govijcce.ac.irdoaj.org |

While specific studies on the solvent-free or aqueous synthesis of 1-(6-fluoroquinolin-8-yl)ethanone are not extensively documented, the successful application of these methods to structurally similar fluoroquinolones suggests their high potential for adaptation.

Utilization of Recyclable and Heterogeneous Catalysts

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled, thus minimizing waste. nih.gov Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous from a green chemistry perspective. nih.govrsc.org They can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times without significant loss of activity. ijcce.ac.irdoaj.org

The synthesis of quinolines has been a fertile ground for the development of heterogeneous catalytic systems. Zeolites, metal-organic frameworks (MOFs), and functionalized graphitic carbon nitride (g-C3N4) are examples of solid supports that have been used to create efficient and recyclable catalysts for quinoline synthesis. nih.govrsc.org For instance, a Brønsted acid functionalized g-C3N4 has been shown to be a highly effective and recyclable metal-free catalyst for the Friedländer synthesis of quinolines. nih.gov Similarly, nano zirconia sulfuric acid has demonstrated high catalytic activity and recyclability in the synthesis of fluoroquinolone derivatives in water. ijcce.ac.irdoaj.org

The use of recyclable organocatalysts, such as fluorous cinchona alkaloids, has also gained traction for the asymmetric synthesis of biologically active compounds, offering a greener alternative to metal-based catalysts. rsc.orgresearchgate.net

Table 2: Examples of Recyclable Catalysts in Quinoline Synthesis

| Catalyst | Catalyst Type | Key Advantages |

| ZnCl₂/Ni-USY-acid rsc.org | Heterogeneous (Zeolite-based) | Good yields under mild, gas-phase conditions. rsc.org |

| g-C₃N₄-CO-(CH₂)₃-SO₃H nih.gov | Heterogeneous (Metal-free) | High surface acidity, excellent recyclability under solvent-free conditions. nih.gov |

| Nano Zirconia Sulfuric Acid (ZrSA) ijcce.ac.irdoaj.org | Heterogeneous Nanoparticle | High activity in water, reusable for at least three cycles. ijcce.ac.irdoaj.org |

| Fluorous Cinchona Alkaloids rsc.orgresearchgate.net | Homogeneous (Organocatalyst) | Recyclable through fluorous phase separation, suitable for asymmetric synthesis. rsc.orgresearchgate.net |

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. nih.gov A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. Synthetic methods should be designed to maximize atom economy.

Energy-Efficient Synthesis Methodologies

The energy requirements of chemical processes have significant environmental and economic impacts. nih.gov Developing energy-efficient synthesis methodologies is a key aspect of green chemistry. Microwave-assisted synthesis and ultrasound-assisted synthesis are two prominent examples of energy-efficient techniques that have been applied to the synthesis of quinoline derivatives. rsc.orgresearchgate.netnih.govmdpi.com

Microwave irradiation can rapidly and uniformly heat a reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. researchgate.netijbpas.comarkat-usa.org This is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient energy transfer. ijbpas.com

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. rsc.orgnih.gov This method has been successfully employed for the synthesis of various quinoline derivatives, often under milder conditions and in shorter reaction times than traditional methods. nih.govnih.govmdpi.com

Table 3: Comparison of Energy-Efficient Synthesis Methods for Quinolines

| Method | Principle | Advantages |

| Microwave-Assisted | Dielectric heating. ijbpas.com | Rapid heating, shorter reaction times, higher yields, fewer side reactions. researchgate.netresearchgate.netijbpas.com |

| Ultrasound-Assisted | Acoustic cavitation. rsc.orgnih.gov | Enhanced mass transfer, increased reaction rates, milder conditions, reduced energy consumption. nih.govrsc.orgnih.gov |

The application of these energy-efficient technologies to the synthesis of this compound could offer significant advantages in terms of reduced energy consumption and improved process efficiency, aligning with the core principles of green chemistry.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Synthetic Planning and Optimization

The synthesis of complex organic molecules is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). preprints.org These computational tools are revolutionizing retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials. arxiv.orgcontractpharma.com

Synthetic Planning: AI-driven retrosynthesis platforms can propose multiple synthetic routes to a target like 1-(6-Fluoroquinolin-8-yl)ethanone, moving beyond human intuition and established rule-based systems. acs.orgchemrxiv.orgmit.edu These platforms leverage vast reaction databases and deep learning models, such as graph neural networks, to identify novel and efficient disconnections. arxiv.orgasu.edu For instance, an AI model could analyze the this compound structure and suggest various strategies for constructing the quinoline (B57606) core or introducing the acetyl and fluoro groups, potentially highlighting pathways that are more cost-effective or environmentally benign.

Optimization: Beyond route design, ML algorithms can optimize reaction conditions with high precision. By analyzing data from previous experiments, these models can predict how changes in parameters like temperature, solvent, catalyst, and reactant concentrations will affect reaction yield and purity. This predictive power reduces the need for extensive, time-consuming, and resource-intensive trial-and-error experimentation. preprints.org The concept of integrating chemists' knowledge as adjustable parameters into data-driven applications is expected to significantly enhance their performance. acs.orgchemrxiv.org

| AI/ML Application | Function | Potential Impact on this compound Synthesis |

| Retrosynthesis Planning | Proposes synthetic routes from target to starting materials. arxiv.orgcontractpharma.com | Identifies novel, more efficient, or sustainable pathways. |

| Reaction Prediction | Forecasts the most likely products of a given set of reactants. preprints.org | Helps in selecting the most viable synthetic steps. |

| Condition Optimization | Predicts optimal reaction parameters (temperature, solvent, etc.). | Increases yield and purity while minimizing experimental effort. |

| Automated Synthesis | Integrates with robotic platforms to execute and analyze reactions. | Accelerates the discovery and development of improved synthetic protocols. |

Further Exploration of Continuous Flow Chemistry for Scalable Production

While traditional batch processing has been the mainstay of chemical synthesis, continuous flow chemistry is emerging as a superior alternative for the scalable and safe manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). azolifesciences.comnih.govacs.org This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction conditions. azolifesciences.com

The pharmaceutical industry's interest in continuous manufacturing is growing, driven by the need for more efficient, cost-effective, and safer production methods. contractpharma.comyoutube.com Flow chemistry offers significant advantages over batch methods, including superior heat and mass transfer, enhanced safety when handling hazardous reagents or exothermic reactions, and the potential for straightforward automation and integration of in-line analysis. contractpharma.comnih.govresearchgate.net Given that quinoline derivatives are important pharmaceutical scaffolds, applying flow chemistry to the production of this compound is a logical and promising direction. azolifesciences.com A recent study on the synthesis of various pharmaceutical intermediates demonstrated the successful scaling of a continuous flow process to produce 800 g/h of product, highlighting its industrial potential. rsc.org

| Parameter | Batch Processing | Continuous Flow Chemistry |

| Scale | Limited by reactor size | Scalable by extending operation time |

| Heat Transfer | Often inefficient, risk of hotspots | Highly efficient due to high surface-area-to-volume ratio contractpharma.com |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time, enhancing safety youtube.com |

| Mixing | Can be inconsistent | Rapid and efficient mixing acs.org |

| Process Control | Difficult to monitor in real-time | Real-time monitoring and optimization are possible contractpharma.com |

| Reproducibility | Can vary between batches | High consistency and reproducibility researchgate.net |

The development of a multi-step, telescoped continuous flow process for this compound could streamline its synthesis by eliminating the need for isolating and purifying intermediates, leading to significant savings in time, cost, and waste generation. nih.govasymchem.com

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions involved in producing this compound. Research is focused on creating catalysts that can operate under milder conditions, offer higher turnover numbers, and provide greater control over regioselectivity and stereoselectivity.

One promising area is the design of advanced metal catalysts for C-H functionalization, which could allow for the direct introduction of the acetyl group onto the 6-fluoroquinoline (B108479) core without the need for pre-functionalized starting materials. Furthermore, the concept of "catalytic fluoroquinolones" is being explored, where conjugates of fluoroquinolones are designed to act as catalytic antibiotics, showcasing the potential for these molecules to be part of the catalytic system itself. nih.govrsc.orgresearchgate.net Studies have shown that both metal-complexed and metal-free fluoroquinolone derivatives can be engineered to catalytically cleave DNA, opening new avenues for therapeutic applications. nih.govrsc.org

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is also of significant interest, particularly for use in continuous flow systems. rsc.org

| Catalyst Type | Description | Potential Application in Synthesis |

| Homogeneous Catalysts | Soluble in the reaction medium. | High activity and selectivity in reactions like Friedel-Crafts acylation. |

| Heterogeneous Catalysts | Insoluble, easily separated from the reaction mixture. rsc.org | Ideal for continuous flow processes, simplifying purification. |

| Biocatalysts (Enzymes) | Protein-based catalysts operating under mild conditions. | Potential for highly selective and environmentally friendly transformations. |

| Photocatalysts | Use light to drive chemical reactions. | Enables novel reaction pathways for quinoline functionalization. |

Future work will likely focus on combining these catalytic strategies, for example, by using immobilized catalysts in flow reactors or developing dual catalytic systems that can perform multiple transformations in a single step.

Deeper Investigation of Reaction Mechanisms and Pathways for Enhanced Selectivity

A fundamental understanding of reaction mechanisms is essential for controlling reaction outcomes, particularly for achieving high selectivity. The synthesis of this compound via electrophilic aromatic substitution, such as a Friedel-Crafts acylation, presents a regioselectivity challenge. The fluorine atom and the quinoline nitrogen influence the electronic properties of the aromatic rings, directing the incoming acetyl group.

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model reaction pathways and transition states. nih.govvub.be By calculating the energy profiles of different potential reaction pathways, researchers can predict the most likely outcome and understand the factors that govern selectivity. vub.be For example, DFT calculations can elucidate why acylation occurs at the C8 position rather than other available positions on the 6-fluoroquinoline ring.

Experimental mechanistic studies also play a crucial role. Techniques such as kinetic analysis, isotope labeling, and the characterization of reaction intermediates can provide invaluable data to validate or refine proposed mechanisms. For instance, studies on electrophilic fluorination have used radical probes and detailed analysis of reaction conditions to distinguish between different possible mechanistic pathways, such as those involving single electron transfer versus ionic intermediates. nih.gov This detailed knowledge allows chemists to fine-tune reaction conditions—like the choice of Lewis acid, solvent, and temperature—to maximize the yield of the desired this compound isomer and minimize the formation of unwanted byproducts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Fluoroquinolin-8-yl)ethanone, and how can purity be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 6-fluoroquinoline reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reaction Conditions : Anhydrous dichloromethane or toluene under nitrogen atmosphere, 0–5°C for 1 hour, followed by gradual warming to room temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Challenges : Fluorine substituents may sterically hinder acylation; optimizing catalyst stoichiometry (1.2–1.5 eq AlCl₃) is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Analysis :

- ¹H NMR : Expect aromatic protons in δ 7.5–9.0 ppm; the acetyl group appears as a singlet near δ 2.6 ppm.

- ¹⁹F NMR : Fluorine signal typically between δ -110 to -120 ppm (reference: CFCl₃).

Q. What safety protocols are essential for handling this compound?

- PPE Requirements : Nitrile gloves, lab coat, and goggles. Use fume hoods to minimize inhalation risks.

- Toxicity Data : Similar fluorinated ethanones exhibit H313 (skin contact harmful) and H333 (inhalation harmful) hazards.

- Waste Disposal : Segregate halogenated waste and transfer to certified disposal facilities .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting reactivity data in Friedel-Crafts acylation of fluorinated quinolines?

- Key Considerations :

- Electron-Withdrawing Effects : The 6-fluoro group deactivates the quinoline ring, slowing acylation. Computational DFT studies can map electron density to predict regioselectivity.

- Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids to assess reaction kinetics (e.g., via in situ IR monitoring).

- Data Interpretation : Conflicting yields may arise from trace moisture; use Karl Fischer titration to verify solvent dryness .

Q. How should researchers address discrepancies in NMR data for structural elucidation?

- Case Example : Overlapping aromatic signals in ¹H NMR can be resolved using:

- Deuterated Solvents : DMSO-d₆ or CDCl₃ to enhance signal separation.

- 2D NMR : HSQC and HMBC to correlate ¹H-¹³C and long-range couplings.

- Validation : Compare experimental data with simulated spectra (e.g., using ACD/Labs or Gaussian) .

Q. What strategies are employed to evaluate this compound’s potential in medicinal chemistry?

- In Vitro Assays :

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC via broth dilution).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀.

- Structural Modifications : Introduce substituents at the acetyl group (e.g., hydroxylation) to study SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.